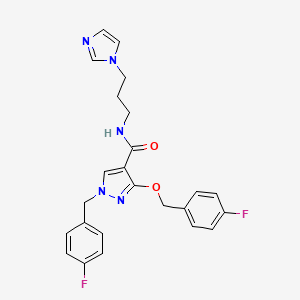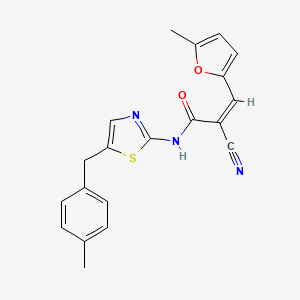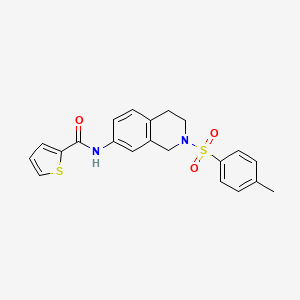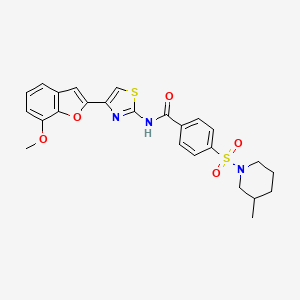![molecular formula C21H22ClN3O3S2 B2724185 (Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 393835-14-8](/img/structure/B2724185.png)
(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzamide derivative, which means it likely has a core structure of a benzene ring attached to an amide group. The presence of the azepan-1-ylsulfonyl and 6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide core would provide a planar, aromatic region, while the azepan (a seven-membered ring with one nitrogen atom) could introduce some three-dimensionality to the structure. The sulfonyl group is typically polar and may participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonyl group and the amide could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors like the size and shape of the molecule and the types of intermolecular forces present .Aplicaciones Científicas De Investigación
Antibacterial and Anticancer Applications
A study describes the synthesis of novel compounds using a strategy that involves this chemical structure, showing potential antibacterial properties against Gram-negative bacteria such as Escherichia coli. The compounds also exhibited cytotoxicity against lung and colon cancer cell lines, indicating their potential as anticancer agents (Kuntala et al., 2015).
Serotonin Receptor Antagonists
Another research focused on the development of serotonin-3 (5-HT3) receptor antagonists, where derivatives of this chemical structure demonstrated potent antagonistic activity. This study highlights the compound's significance in the context of neuropsychiatric and gastrointestinal disorders (Harada et al., 1995).
Synthetic Routes and Mechanisms
Further research explored new synthetic routes and mechanisms, demonstrating the versatility of this chemical structure in organic synthesis. For instance, one study detailed the synthesis of 5H-Dibenzo[c,e]azepine-5,7(6H)-diones from benzamides via palladium-catalyzed double C-H bond activation, showcasing an efficient method to create complex molecular architectures (Kondapalli et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-24-18-11-8-16(22)14-19(18)29-21(24)23-20(26)15-6-9-17(10-7-15)30(27,28)25-12-4-2-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNNCDUTRZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)

![2-[[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2724113.png)

![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)
![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)
![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2724122.png)
![N-allyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724124.png)